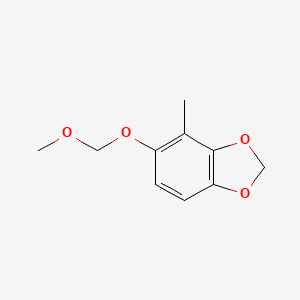
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which is further substituted with a methoxymethoxy group and a methyl group. It is a colorless liquid and is used in various chemical and industrial applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be synthesized through several synthetic routes. One common method involves the methylenation of catechols with disubstituted halomethanes . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the methylenedioxy group.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- often involves continuous flow processes. These processes utilize recyclable heterogeneous catalysts to improve efficiency and sustainability . The reaction conditions are optimized to achieve high conversion rates and selectivity for the desired product.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzodioxole ring .
科学的研究の応用
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing auxin-related signaling responses and promoting root growth in plants . Molecular docking studies have shown that this compound has a strong binding affinity for the TIR1 receptor, leading to its physiological effects .
類似化合物との比較
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound, which lacks the methoxymethoxy and methyl substitutions.
1,3-Benzodioxole, 5-nitro-: A derivative with a nitro group at the 5-position.
1,3-Benzodioxole-5-carboxylic acid, methyl ester: A compound with a carboxylic acid ester group at the 5-position.
The uniqueness of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
187040-02-4 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
5-(methoxymethoxy)-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O4/c1-7-8(12-5-11-2)3-4-9-10(7)14-6-13-9/h3-4H,5-6H2,1-2H3 |
InChIキー |
FYCNZNZCJCWVPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OCO2)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
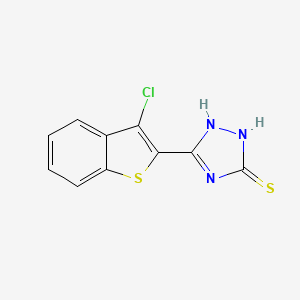

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
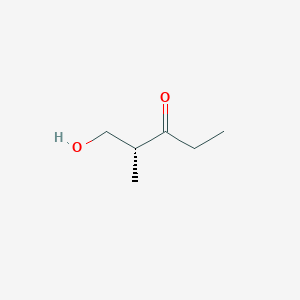
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
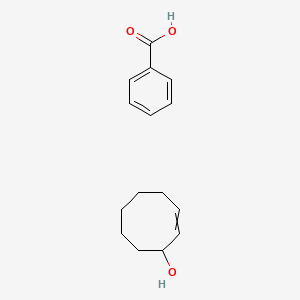
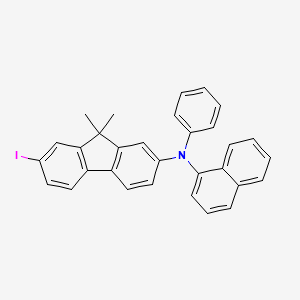
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
